Provitamin C

説明

However, provitamins are compounds that the body transforms into active vitamins, such as provitamin A carotenoids (e.g., β-carotene) that convert to retinol (vitamin A). This article focuses on comparing vitamin C with provitamin A carotenoids and other structurally or functionally related compounds, drawing insights from studies on their stability, dietary sources, health effects, and interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Provitamin C typically involves multi-step organic reactions. One common method includes the oxidation of a precursor compound, such as a hexose derivative, under controlled conditions. The reaction often requires specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through metabolic pathways, which are then extracted and purified using various chemical and physical methods.

化学反応の分析

Types of Reactions

Provitamin C undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex molecules.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Dermatological Applications

1.1 Antioxidant Properties

Vitamin C is recognized for its potent antioxidant properties, which help mitigate oxidative stress in the skin. This capability is crucial in dermatology for preventing photoaging and other skin damage caused by ultraviolet radiation. A study highlighted that topical vitamin C can effectively treat and prevent changes associated with photoaging, including fine lines and pigmentation issues .

1.2 Treatment of Hyperpigmentation

Research indicates that vitamin C is effective in treating hyperpigmentation disorders such as melasma. A meta-analysis involving seven studies found significant skin lightening effects with long-term use of vitamin C, especially when combined with laser treatments . The efficacy was assessed through clinical evaluations and biopsies, which showed smoother skin texture and reduced pigmentation.

1.3 Skin Lightening Effects

A Bayesian meta-analysis of 31 clinical trials demonstrated that vitamin C significantly reduces ultraviolet-induced pigmentation in a dose-dependent manner. The analysis included over 700 volunteers and found that higher concentrations (10%) were particularly effective compared to lower doses (2%-7%) . The findings suggest that vitamin C acts more as an antidarkening agent rather than a depigmenting agent.

Nutritional Applications

2.1 Disease Prevention

Vitamin C has been linked to a reduced risk of various diseases, including cancer and cardiovascular diseases. A comprehensive review indicated that high intake levels of vitamin C correlate with lower incidences of cancers affecting the esophagus, oral cavity, stomach, pancreas, cervix, and more . This suggests its role as a potential chemopreventive agent.

2.2 Immune Function Enhancement

As an essential nutrient, vitamin C plays a vital role in enhancing immune function. It is involved in the synthesis of collagen, which is crucial for maintaining healthy skin and connective tissues. Regular consumption of vitamin C-rich foods can improve overall health outcomes and enhance the body's ability to fight infections.

Formulation Innovations

3.1 Stability Challenges

Despite its benefits, vitamin C is known for its instability when exposed to air and light, which limits its effectiveness in topical formulations. Research is ongoing to develop stable derivatives and innovative delivery systems such as nanoparticles and microemulsions to enhance its penetration into the dermis . These advancements aim to improve the efficacy of vitamin C in skincare products.

3.2 Combination Therapies

Studies have also explored the synergistic effects of combining vitamin C with other antioxidants like vitamin E in topical formulations. This combination has shown promise in enhancing photoprotection and improving overall skin health by creating a dermal reservoir of antioxidants .

Data Summary Table

Case Studies

Case Study 1: Efficacy in Melasma Treatment

A clinical trial involving 139 volunteers assessed the effectiveness of topical vitamin C in treating melasma. The results indicated significant lightening of hyperpigmented areas after consistent use over several weeks, demonstrating its potential for long-term skin improvement .

Case Study 2: Photoprotection Enhancement

Another study evaluated the use of a multilayered emulsion containing both vitamin C and E on skin subjected to UV exposure. Participants showed improved skin hydration and reduced erythema compared to control groups, highlighting the protective benefits of combined antioxidant therapies .

作用機序

The mechanism by which Provitamin C exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function.

類似化合物との比較

Comparative Analysis of Vitamin C and Provitamin A Carotenoids

Chemical Properties and Dietary Sources

Vitamin C is water-soluble and primarily found in citrus fruits, peppers, acerola, and guava . Provitamin A carotenoids, such as β-carotene and β-cryptoxanthin, are fat-soluble and abundant in mangoes, carrots, peppers, and leafy greens .

Table 1: Key Properties of Vitamin C and Provitamin A Carotenoids

Health Impacts and Epidemiological Evidence

Both compounds reduce oxidative stress and chronic disease risks. A prospective study (EPIC-Spain) found that high intakes of vitamin C and provitamin A carotenoids were associated with 13–35% lower mortality risk, though their effects were partly attributed to total dietary antioxidant capacity .

Key Findings :

- Vitamin C : Enhances iron absorption, supports immune function, and protects LDL from oxidation .

- Provitamin A : Vital for vision and epithelial integrity; β-carotene reduces cardiovascular risk in pepper varieties .

Interactions and Synergies

Vitamin C stabilizes provitamin A carotenoids by preventing oxidation. For example, in orange juice, depleted vitamin C levels during storage led to 9–20% provitamin A losses . Conversely, vitamin C’s antioxidant efficacy is enhanced by flavonoids in peppers and citrus .

生物活性

Provitamin C, commonly recognized as ascorbic acid or vitamin C, plays a crucial role in various biological processes within the human body. This article delves into the biological activity of this compound, highlighting its immunomodulatory effects, antioxidant properties, and potential role in disease prevention, particularly in cancer and metabolic disorders.

Overview of this compound

This compound is essential for numerous physiological functions, including collagen synthesis, neurotransmitter production, and the regulation of gene expression. It exists in two forms: ascorbic acid (the active form) and dehydroascorbic acid (DHA), which can be converted back to ascorbic acid within cells. The transport of vitamin C into cells occurs via glucose transporters (GLUT) and sodium-dependent vitamin C transporters (SVCT) .

Biological Functions

1. Antioxidant Activity

this compound acts as a potent antioxidant that neutralizes free radicals, thereby protecting cells from oxidative stress. This function is critical in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

2. Immunomodulatory Effects

Research indicates that this compound enhances immune function by promoting the proliferation and differentiation of leukocytes. It has been shown to accumulate significantly within immune cells, where it modulates inflammatory responses by reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α .

3. Regulation of Gene Expression

As a cofactor for various enzymes, this compound influences epigenetic mechanisms that regulate gene expression. It plays a vital role in DNA demethylation processes through its interaction with ten-eleven translocation (TET) enzymes, which are crucial for embryonic development and cancer treatment strategies .

Case Study 1: Vitamin C and Cancer Prevention

A meta-analysis involving multiple studies demonstrated that higher dietary intakes of vitamin C are associated with a reduced risk of breast cancer among premenopausal women . The findings suggest that adequate vitamin C consumption may play a protective role against certain cancers by mitigating oxidative stress.

Case Study 2: Vitamin C in Diabetes Management

Another study highlighted the relationship between vitamin C intake and the risk of type 2 diabetes (T2D). Higher dietary levels were linked to a significantly lower risk of developing T2D, indicating its potential role in metabolic health .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Antioxidant | Neutralizes free radicals | Reduces oxidative stress; prevents chronic diseases |

| Immunomodulatory | Enhances leukocyte function | Improves immune response; reduces inflammation |

| Gene Regulation | Cofactor for TET enzymes | Influences DNA demethylation; cancer treatment potential |

| Lipid Metabolism | Neutralizes toxic byproducts from fat metabolism | Protects against genetic damage; inflammation |

Q & A

Q. Basic Research: How can Provitamin C be accurately quantified in plant matrices, and what methodological challenges arise?

Answer:

this compound (precursors to ascorbic acid) quantification requires precise analytical methods. Spectrophotometry (e.g., at 620 nm) and densitometry via TLC scanners are commonly used for provitamin analysis, as demonstrated in assays for Vitamin C and provitamin A . Challenges include:

- Matrix interference : Plant pigments and secondary metabolites may obscure readings.

- Stability : this compound is prone to oxidation during extraction; stabilizing agents like trifluoroacetic acid are critical .

- Standardization : Calibration with pure this compound standards is essential but often limited by commercial availability.

Q. Basic Research: What factors influence the stability of this compound during food processing?

Answer:

Thermal processing significantly impacts provitamin retention. For example, boiling reduces provitamin A carotenoids in potatoes by 10–30% , suggesting similar thermal sensitivity for this compound. Key factors:

- Temperature and duration : Prolonged heating degrades labile precursors.

- pH : Acidic conditions stabilize ascorbic acid precursors .

- Encapsulation : Fabric-based delivery systems (e.g., textiles with provitamin agents) show potential for enhancing stability and absorption .

Q. Advanced Research: How can genetic engineering enhance this compound content in crops?

Answer:

Lessons from provitamin A biofortification in maize and cassava via transgenic approaches are instructive:

- Gene overexpression : Bacterial crtB and crtI genes increased β-carotene (provitamin A) in maize by 34-fold . Similar strategies could target enzymes in ascorbic acid biosynthesis (e.g., GDP-mannose pyrophosphorylase).

- CRISPR/Cas9 : Editing carotenoid pathway regulators (e.g., PSY1 in tomatoes) improved provitamin A ; analogous edits could upregulate this compound pathways.

- Metabolomic validation : Proteomic and lipidomic profiling ensures no unintended trade-offs (e.g., reduced starch in cassava) .

Q. Advanced Research: What experimental models best predict this compound bioavailability in humans?

Answer:

Animal models like Mongolian gerbils are superior to rodents for provitamin A bioefficacy studies due to similar intestinal absorption mechanisms . For this compound:

- In vitro digestion models : Simulated intestinal micellarization assays quantify release efficiency .

- Human trials : Single-meal studies with stable isotope labeling (e.g., ¹³C-ascorbic acid) track conversion rates but require ethical and logistical rigor .

Q. Advanced Research: How do this compound and other antioxidants interact metabolically?

Answer:

Synergistic or antagonistic interactions must be analyzed via:

- Total Antioxidant Capacity (TAC) : Adjusting for TAC in cohort studies revealed that Vitamin C and provitamin A effects were confounded by other antioxidants, unlike lycopene .

- Multi-nutrient trials : Factorial designs (e.g., varying this compound, Vitamin E, and polyphenol levels) isolate individual contributions.

- Oxidative stress biomarkers : Measure malondialdehyde (MDA) or glutathione peroxidase activity to assess combined effects .

Q. Advanced Research: How can metabolomic and proteomic tools resolve contradictions in this compound pathway studies?

Answer:

Contradictions (e.g., between transcriptomic and phenotypic data) arise from post-translational modifications or metabolite cross-talk. Strategies include:

- Integrated omics : Co-analysis of cassava proteomes and metabolomes identified starch synthesis as a competing sink for provitamin A precursors .

- Kinetic modeling : Enzyme flux analysis quantifies rate-limiting steps in ascorbic acid biosynthesis.

- Population panels : Whole-genome sequencing of diverse cultivars identifies regulatory SNPs affecting this compound accumulation .

Q. Methodological Guidance: What statistical approaches address variability in this compound experimental data?

Answer:

- ANOVA with post-hoc tests : Compare provitamin levels across genotypes or treatments (e.g., zone/part variations in plants) .

- Multivariate regression : Adjust for covariates (e.g., soil nutrients, light exposure) in field trials .

- Meta-analysis : Pool data from heterogeneous studies (e.g., differing extraction protocols) to identify consensus trends .

特性

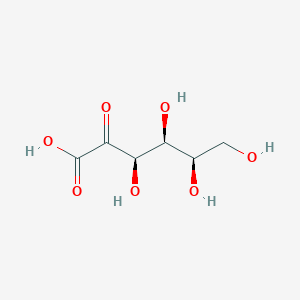

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。